molecular formula C16H27N3O3S B7063600 N-(2-methylcyclohexyl)-2-(1-propan-2-ylimidazol-2-yl)sulfonylpropanamide

N-(2-methylcyclohexyl)-2-(1-propan-2-ylimidazol-2-yl)sulfonylpropanamide

Cat. No.: B7063600
M. Wt: 341.5 g/mol
InChI Key: WCBDDTIQMDGVOY-UHFFFAOYSA-N
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Description

N-(2-methylcyclohexyl)-2-(1-propan-2-ylimidazol-2-yl)sulfonylpropanamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring, an imidazole ring, and a sulfonyl group

Properties

IUPAC Name

N-(2-methylcyclohexyl)-2-(1-propan-2-ylimidazol-2-yl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O3S/c1-11(2)19-10-9-17-16(19)23(21,22)13(4)15(20)18-14-8-6-5-7-12(14)3/h9-14H,5-8H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBDDTIQMDGVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C(C)S(=O)(=O)C2=NC=CN2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylcyclohexyl)-2-(1-propan-2-ylimidazol-2-yl)sulfonylpropanamide typically involves multiple steps, starting with the preparation of the cyclohexyl and imidazole intermediates. The cyclohexyl intermediate is often synthesized through the alkylation of cyclohexane, followed by the introduction of a methyl group. The imidazole intermediate is prepared through the condensation of glyoxal with ammonia and an aldehyde.

The final step involves the sulfonylation of the imidazole intermediate with a sulfonyl chloride, followed by the coupling of the cyclohexyl intermediate to form the desired compound. Reaction conditions typically include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylcyclohexyl)-2-(1-propan-2-ylimidazol-2-yl)sulfonylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups using reagents like sodium azide or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane or ethanol.

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound

Scientific Research Applications

N-(2-methylcyclohexyl)-2-(1-propan-2-ylimidazol-2-yl)sulfonylpropanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methylcyclohexyl)-2-(1-propan-2-ylimidazol-2-yl)sulfonylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

N-(2-methylcyclohexyl)-2-(1-propan-2-ylimidazol-2-yl)sulfonylpropanamide can be compared with other similar compounds, such as:

    N-(2-methylcyclohexyl)-2-(1-propylimidazol-2-yl)sulfonylpropanamide: Differing by the presence of a propyl group instead of an isopropyl group, which can affect its chemical reactivity and biological activity.

    N-(2-methylcyclohexyl)-2-(1-methylimidazol-2-yl)sulfonylpropanamide: Featuring a methyl group on the imidazole ring, leading to variations in its interaction with molecular targets.

    N-(2-methylcyclohexyl)-2-(1-ethylimidazol-2-yl)sulfonylpropanamide: Containing an ethyl group, which can influence its solubility and pharmacokinetic properties.

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